![molecular formula C16H15ClN2O3S B4924501 N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide](/img/structure/B4924501.png)
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide is an organic compound that features a benzamide core with a nitro group and a chlorophenylmethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 2-mercaptoethylamine to form the intermediate 2-[(2-chlorophenyl)methylsulfanyl]ethylamine. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chlorophenylmethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide
- N-(2-chlorophenyl)-N-methylmethanesulfonamide
Uniqueness
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a chlorophenylmethylsulfanyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group provides a site for bioreduction, while the chlorophenylmethylsulfanyl group enhances membrane permeability and target specificity.
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-15-7-2-1-4-13(15)11-23-9-8-18-16(20)12-5-3-6-14(10-12)19(21)22/h1-7,10H,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMHFIVAXZCFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
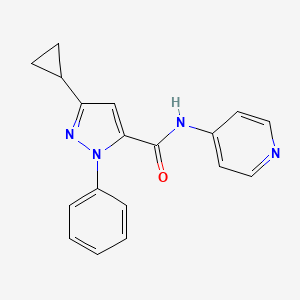
![4-(3-{[1-(cyclopentylacetyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4924434.png)
![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4924451.png)
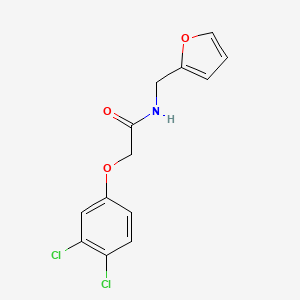
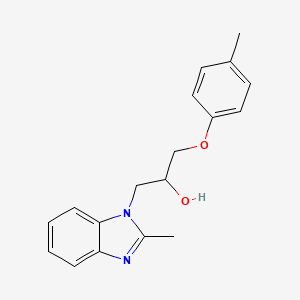
![2-[2-methoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4924469.png)
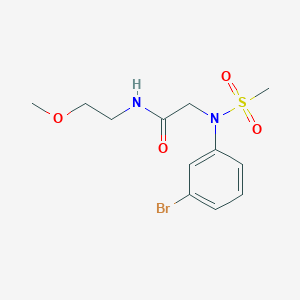
![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4924473.png)

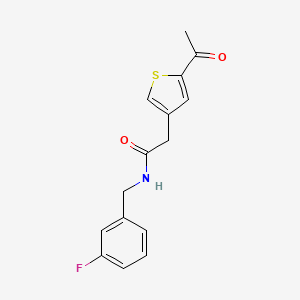
![3-chloro-N-(2-methoxyethyl)-4-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]oxybenzamide](/img/structure/B4924496.png)
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B4924509.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4924517.png)
